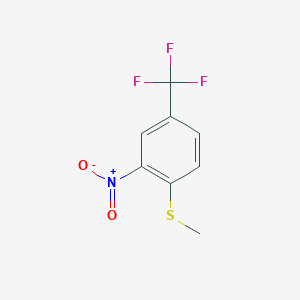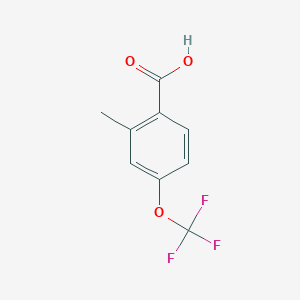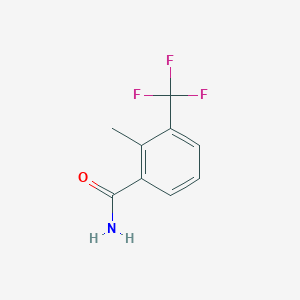![molecular formula C20H23NO5 B1305721 Bencil-[1-(4-metoxifenil)-but-3-enil]-amina CAS No. 435345-18-9](/img/structure/B1305721.png)
Bencil-[1-(4-metoxifenil)-but-3-enil]-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (BMPBA) is a versatile organic compound with a wide range of applications in the field of organic chemistry. It is an amine derivative of benzyl alcohol and is used as a reagent in the synthesis of various compounds. BMPBA has been found to have many useful properties, including its ability to act as a catalyst, its solubility in organic solvents, and its ability to undergo chemical reactions with other molecules. BMPBA is also used in the synthesis of drugs, dyes, and other industrial chemicals. In
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto se ha sintetizado y probado para su eficacia antimicrobiana. Muestra una actividad significativa contra una variedad de bacterias Gram-positivas y Gram-negativas, así como hongos. Por ejemplo, ciertos análogos de este compuesto han demostrado ser más potentes que la ciprofloxacina contra Bacillus subtilis y comparables a la fluconazol contra Aspergillus niger .
Química Medicinal
En química medicinal, los heterociclos que contienen nitrógeno, como el anillo de triazol presente en los análogos de este compuesto, desempeñan un papel crucial. Se encuentran en muchos compuestos naturales y sintéticos de importancia terapéutica. El anillo de triazol puede actuar como aceptor y donante de enlaces de hidrógeno, lo que permite una unión versátil a las enzimas diana .
Síntesis de Análogos
El compuesto sirve como precursor para la síntesis de una serie diversa de análogos. Estos análogos se pueden sintetizar mediante reacciones de química click, que son altamente eficientes y producen productos que se pueden probar posteriormente para diversas actividades biológicas .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular son esenciales para comprender cómo un compuesto interactúa con los objetivos biológicos. Los análogos de este compuesto se han investigado por sus modos de unión en el sitio activo de enzimas, como la ADN girasa B de la topoisomerasa II de E. coli. Tales estudios pueden informar el diseño de agentes más potentes y selectivos .
Actividades Farmacológicas
El marco del compuesto está asociado con una amplia gama de actividades farmacológicas. Esto incluye potenciales actividades anticancerígenas, antituberculosas, antimaláricas y antimicrobianas. La versatilidad del compuesto permite la exploración de estas actividades a través de modificaciones estructurales .
Estabilidad Química
Las características estructurales de este compuesto, particularmente el anillo de triazol, contribuyen a su estabilidad química y biológica. Esta estabilidad es ventajosa al desarrollar agentes farmacéuticos que requieren una vida útil más larga y resistencia a la degradación metabólica .
Sustituto del Enlace Peptídico
Los 1,4-disustituidos 1,2,3-triazoles, relacionados con el compuesto en cuestión, pueden actuar como sustitutos de los enlaces peptídicos. Esta propiedad es útil en el desarrollo de peptidomiméticos, que son compuestos que imitan la estructura de los péptidos y pueden modular los procesos biológicos .
Actividad Antifúngica
Análogos específicos de este compuesto han mostrado una actividad antifúngica prometedora. Esto es particularmente relevante en la búsqueda de nuevos tratamientos contra las infecciones fúngicas, que se están volviendo cada vez más resistentes a los medicamentos existentes .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is believed to interact with its targets through various types of binding . The presence of a benzene ring in the compound could potentially affect the stability of radicals and carbocations .
Biochemical Pathways
It’s known that reactions at the benzylic position of alkyl benzenes can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of a benzene ring and an amine group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure .
Análisis Bioquímico
Biochemical Properties
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzyl group can undergo free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to altered biochemical interactions . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while high doses could lead to toxic or adverse effects . Researchers must carefully consider dosage levels to balance therapeutic benefits and potential risks when using this compound in animal studies.
Metabolic Pathways
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves the condensation of benzaldehyde with 4-methoxyacetophenone to form chalcone, which is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with benzylamine in the presence of a catalyst to form the final product.", "Starting Materials": [ "Benzaldehyde", "4-methoxyacetophenone", "Sodium borohydride", "Benzylamine", "Catalyst" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with 4-methoxyacetophenone in the presence of a base to form chalcone.", "Step 2: Reduction of chalcone using sodium borohydride to form the corresponding alcohol.", "Step 3: Reaction of the alcohol with benzylamine in the presence of a catalyst to form Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine." ] } | |
| 435345-18-9 | |
Fórmula molecular |
C20H23NO5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-7-18(16-10-12-17(20-2)13-11-16)19-14-15-8-5-4-6-9-15;3-1(4)2(5)6/h3-6,8-13,18-19H,1,7,14H2,2H3;(H,3,4)(H,5,6) |
Clave InChI |
WYDUWCPZMOQSPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



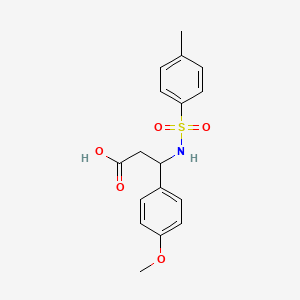


![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)
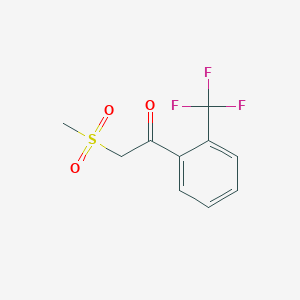
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
